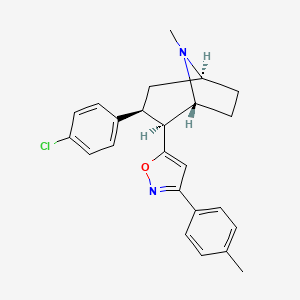

RTI-336 free base

Description

Structure

3D Structure

Properties

CAS No. |

236754-02-2 |

|---|---|

Molecular Formula |

C24H25ClN2O |

Molecular Weight |

392.9 g/mol |

IUPAC Name |

5-[(1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]-3-(4-methylphenyl)-1,2-oxazole |

InChI |

InChI=1S/C24H25ClN2O/c1-15-3-5-17(6-4-15)21-14-23(28-26-21)24-20(16-7-9-18(25)10-8-16)13-19-11-12-22(24)27(19)2/h3-10,14,19-20,22,24H,11-13H2,1-2H3/t19-,20+,22+,24-/m0/s1 |

InChI Key |

AUXUFNHAVGIVDC-IKJKNFHUSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)C2=NOC(=C2)[C@@H]3[C@H]4CC[C@H](N4C)C[C@@H]3C5=CC=C(C=C5)Cl |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=C2)C3C4CCC(N4C)CC3C5=CC=C(C=C5)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of RTI-336 Free Base

For Researchers, Scientists, and Drug Development Professionals

Abstract

RTI-336, a phenyltropane derivative developed by the Research Triangle Institute, is a potent and selective inhibitor of the dopamine transporter (DAT). Its unique pharmacological profile, characterized by a slow onset and long duration of action, has positioned it as a candidate for the treatment of cocaine addiction. This technical guide provides a comprehensive overview of the mechanism of action of RTI-336 free base, detailing its interaction with monoamine transporters. The document includes a compilation of quantitative data from in vitro and in vivo studies, detailed experimental protocols for key assays, and visualizations of its mechanism and experimental workflows.

Core Mechanism of Action: Selective Dopamine Reuptake Inhibition

RTI-336 is a potent and selective dopamine reuptake inhibitor (DRI) that binds to the dopamine transporter (DAT) with high affinity.[1] As a phenyltropane analog, its primary mechanism of action involves blocking the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This inhibition of dopamine reuptake leads to an increase in the extracellular concentration and residence time of dopamine, thereby enhancing dopaminergic neurotransmission.

Animal studies have demonstrated that RTI-336 can substitute for cocaine in monkeys trained to self-administer cocaine and can reduce cocaine intake.[2][3] This suggests that RTI-336's action as a dopamine agonist can mitigate the reinforcing effects of cocaine, a key rationale for its investigation as a potential pharmacotherapy for cocaine dependence.[2][3]

A defining characteristic of RTI-336 is its pharmacokinetic and pharmacodynamic profile. Compared to cocaine, RTI-336 exhibits a slower onset of action and a longer duration of effects.[1][2][3] This profile is thought to contribute to a lower abuse potential, as rapid drug delivery to the brain is a key factor in the reinforcing effects of addictive substances.[1] Preclinical studies in nonhuman primates have supported this, showing that RTI-336 has a lower reinforcing strength than cocaine.[1]

Quantitative Data: Binding Affinities and In Vivo Receptor Occupancy

The interaction of RTI-336 with the three major monoamine transporters—the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT)—has been quantified through in vitro radioligand binding assays. The binding affinities, expressed as inhibition constants (Ki), demonstrate the high potency and selectivity of RTI-336 for the DAT.

| Compound | DAT Ki (nM) [³H]CFT | NET Ki (nM) [³H]Nisoxetine | SERT Ki (nM) [³H]Paroxetine | NET/DAT Selectivity Ratio | SERT/DAT Selectivity Ratio |

| RTI-336 | 4.09 | 1714 | 5741 | 419.1 | 1404 |

| Cocaine | 89.1 | 3298 | 1045 | 37.01 | 11.79 |

Data sourced from Wikipedia, which cites relevant primary literature.

In vivo studies in rhesus monkeys have provided data on the central nervous system receptor occupancy of RTI-336. A dose of 1.0 mg/kg was found to result in approximately 90% occupancy of the dopamine transporter, indicating potent central activity at behaviorally relevant doses.

Experimental Protocols

Radioligand Binding Assays for Monoamine Transporters

This protocol outlines the general procedure for determining the binding affinity (Ki) of RTI-336 for the dopamine, norepinephrine, and serotonin transporters using radioligand displacement assays.

Objective: To determine the in vitro binding affinity of RTI-336 for DAT, NET, and SERT.

Materials:

-

Tissue Preparation: Rat or monkey brain tissue (striatum for DAT, hippocampus for SERT, and frontal cortex for NET) is homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet (crude membrane preparation) is resuspended in the assay buffer.

-

Radioligands:

-

For DAT: [³H]CFT (WIN 35,428)

-

For NET: [³H]Nisoxetine

-

For SERT: [³H]Paroxetine

-

-

Non-specific Binding Determination: A high concentration of a known non-labeled ligand for each transporter is used (e.g., GBR 12909 for DAT, desipramine for NET, and fluoxetine for SERT).

-

Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).

-

Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the appropriate radioligand, and varying concentrations of RTI-336.

-

Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

Termination of Binding: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: The filters are washed multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression analysis to determine the IC50 value (the concentration of RTI-336 that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis for Extracellular Dopamine Measurement

This protocol provides a general framework for measuring changes in extracellular dopamine levels in the brain of a conscious animal following the administration of RTI-336.

Objective: To assess the in vivo effect of RTI-336 on extracellular dopamine concentrations.

Materials:

-

Subjects: Laboratory animals (e.g., rats, mice).

-

Surgical Equipment: Stereotaxic apparatus, microdialysis probes.

-

Microdialysis System: Syringe pump, liquid swivel, collection vials.

-

Analytical System: High-performance liquid chromatography (HPLC) with electrochemical detection (ECD).

-

Test Compound: this compound formulated for systemic administration (e.g., dissolved in saline).

Procedure:

-

Surgical Implantation: Animals are anesthetized, and a guide cannula for the microdialysis probe is stereotaxically implanted into a brain region of interest (e.g., the nucleus accumbens or striatum).

-

Recovery: Animals are allowed to recover from surgery for a specified period.

-

Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

-

Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

-

Baseline Collection: Dialysate samples are collected at regular intervals to establish a stable baseline of extracellular dopamine levels.

-

Drug Administration: RTI-336 is administered to the animal (e.g., via intraperitoneal or intravenous injection).

-

Post-Drug Collection: Dialysate samples continue to be collected at regular intervals to measure the change in dopamine levels over time.

-

Sample Analysis: The collected dialysate samples are analyzed using HPLC-ECD to quantify the concentration of dopamine.

-

Data Analysis: The dopamine concentrations in the post-drug samples are expressed as a percentage of the baseline levels and plotted over time to visualize the effect of RTI-336.

Visualizations

Signaling Pathway Diagram

Caption: Mechanism of action of RTI-336 at the dopamine synapse.

Experimental Workflow Diagram

Caption: Workflow for a radioligand binding assay to determine the Ki of RTI-336.

Conclusion

This compound is a potent and selective dopamine reuptake inhibitor with a pharmacological profile that suggests potential therapeutic utility in the treatment of cocaine addiction. Its high affinity for the dopamine transporter, coupled with a slow onset and long duration of action, distinguishes it from cocaine and may contribute to a reduced abuse liability. The data and experimental methodologies presented in this guide provide a technical foundation for researchers and drug development professionals working on the characterization and potential clinical application of RTI-336 and similar compounds. Further research, including more detailed in vivo studies and clinical trials, is necessary to fully elucidate its therapeutic potential.

References

- 1. Irreversible Binding of a Novel Phenylisothiocyanate Tropane Analog to Monoamine Transporters In Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]

- 3. Development of the dopamine transporter selective RTI-336 as a pharmacotherapy for cocaine abuse - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Pharmacological Profile of RTI-336 Free Base: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

RTI-336, a phenyltropane analog, is a potent and selective inhibitor of the dopamine transporter (DAT).[1] Developed by the Research Triangle Institute (RTI International), it has been investigated primarily as a potential pharmacotherapy for cocaine addiction.[2][3] Its pharmacological profile is characterized by a high affinity for DAT, a slower onset of action compared to cocaine, and a longer duration of effects, which are desirable attributes for a substitution therapy aimed at reducing cocaine abuse.[1][3] This in-depth technical guide provides a comprehensive overview of the pharmacological profile of RTI-336 free base, including its binding affinities, in vitro and in vivo functional activities, and pharmacokinetic properties. Detailed methodologies for key experiments are provided to facilitate replication and further investigation.

Core Pharmacological Data

The pharmacological activity of RTI-336 has been characterized through a series of in vitro and in vivo studies. The quantitative data from these studies are summarized below.

Table 1: Monoamine Transporter Binding Affinity of RTI-336

| Transporter | Radioligand | Ki (nM) | Selectivity (fold) vs. DAT |

| Dopamine Transporter (DAT) | [3H]CFT | 4.09 | - |

| Norepinephrine Transporter (NET) | [3H]Nisoxetine | 1714 | 419.1 |

| Serotonin Transporter (SERT) | [3H]Paroxetine | 5741 | 1404 |

Data compiled from Carroll et al. (2006) and other sources.[1]

Table 2: In Vivo Effects of RTI-336 in Animal Models

| Model | Species | Key Findings |

| Cocaine Self-Administration | Rhesus Monkeys, Rats | Reduces cocaine self-administration.[3][4] |

| Locomotor Activity | Rats, Rhesus Monkeys | Increases locomotor activity.[5][6][7] |

| Drug Discrimination | Rats | Does not fully substitute for the discriminative stimulus effects of cocaine in all strains.[6] |

Table 3: Human Pharmacokinetics of a Single Oral Dose of RTI-336

| Dose (mg) | Cmax (ng/mL) | Tmax (h) | AUC0-inf (ng·h/mL) | t1/2 (h) |

| 6 | 14.7 ± 4.5 | 4.0 ± 1.2 | 398 ± 113 | 18.1 ± 3.6 |

| 12 | 28.5 ± 8.7 | 4.0 ± 1.1 | 805 ± 245 | 17.5 ± 3.9 |

| 20 | 45.1 ± 13.8 | 4.2 ± 1.3 | 1340 ± 410 | 17.8 ± 4.2 |

Data are presented as mean ± SD. Adapted from a clinical trial on single, escalating oral doses of RTI-336.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and a deeper understanding of the presented data.

Radioligand Binding Assays

These assays are crucial for determining the binding affinity of RTI-336 to the monoamine transporters.

Experimental Workflow for Radioligand Binding Assays

Caption: Workflow for determining monoamine transporter binding affinity.

Dopamine Transporter (DAT) Binding Assay:

-

Tissue Preparation: Striatal tissue from male Sprague-Dawley rats is homogenized in a buffer solution (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

-

Radioligand: [3H]WIN 35,428 or [3H]CFT is used at a concentration near its Kd value.

-

Incubation: Tissue homogenates are incubated with the radioligand and a range of concentrations of RTI-336 for a specified time (e.g., 60-120 minutes) at a specific temperature (e.g., room temperature or 4°C).

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., cocaine or GBR 12909). The inhibition constant (Ki) of RTI-336 is calculated from the IC50 value using the Cheng-Prusoff equation.

Norepinephrine (NET) and Serotonin (SERT) Transporter Binding Assays:

The protocols are similar to the DAT binding assay, with the following modifications:

-

Tissue Source: For NET, brain regions rich in this transporter, such as the hypothalamus or frontal cortex, are used. For SERT, the frontal cortex or brainstem is often utilized.

-

Radioligands: [3H]Nisoxetine is commonly used for NET binding, and [3H]Paroxetine or [3H]Citalopram for SERT binding.

-

Non-specific Binding: Defined using a high concentration of a selective NET inhibitor (e.g., desipramine) or a selective SERT inhibitor (e.g., fluoxetine), respectively.

Synaptosomal Monoamine Uptake Assays

These functional assays measure the ability of RTI-336 to inhibit the reuptake of monoamines into nerve terminals.

Caption: Postulated signaling cascade following DAT inhibition by RTI-336.

Increased synaptic dopamine resulting from DAT inhibition by RTI-336 would lead to enhanced stimulation of postsynaptic dopamine receptors (D1 and D2 families). Activation of D1-like receptors typically stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including the transcription factor cAMP response element-binding protein (CREB) and components of the extracellular signal-regulated kinase (ERK) pathway. Activation of D2-like receptors, conversely, is generally coupled to the inhibition of adenylyl cyclase but can also modulate other signaling pathways, such as the Akt pathway. The net effect of RTI-336 on these signaling cascades in different brain regions would contribute to its overall behavioral and therapeutic effects.

Conclusion

RTI-336 is a potent and selective dopamine transporter inhibitor with a pharmacological profile that suggests potential as a pharmacotherapy for cocaine dependence. Its high affinity for DAT, coupled with a slower onset and longer duration of action compared to cocaine, may contribute to its ability to reduce cocaine self-administration with a potentially lower abuse liability. The detailed experimental protocols and an overview of the implicated signaling pathways provided in this guide are intended to serve as a valuable resource for researchers in the field of drug development and addiction science, facilitating further investigation into the therapeutic potential of RTI-336 and related compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Development of the dopamine transporter selective RTI-336 as a pharmacotherapy for cocaine abuse | RTI [rti.org]

- 3. Frontiers | A Double-Blind, Placebo-Controlled Trial Demonstrating the Safety, Tolerability, and Pharmacokinetics of Single, Escalating Oral Doses of RTI-336 [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Influence of chronic dopamine transporter inhibition by RTI-336 on motor behavior, sleep and hormone levels in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cocaine self-administration and locomotor activity are altered in Lewis and F344 inbred rats by RTI 336, a 3-phenyltropane analog that binds to the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Influence of chronic dopamine transporter inhibition by RTI-336 on motor behavior, sleep, and hormone levels in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

RTI-336: A Technical Guide to a Selective Dopamine Transporter Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

RTI-336, or 3β-(4-chlorophenyl)-2β-[3-(4'-methylphenyl)isoxazol-5-yl]tropane, is a potent and selective phenyltropane-based dopamine transporter (DAT) inhibitor.[1][2] Its high affinity for the DAT, coupled with a significantly lower affinity for the serotonin and norepinephrine transporters, has positioned it as a valuable research tool and a potential therapeutic agent for cocaine addiction.[3][4][5] Preclinical studies have demonstrated that RTI-336 can substitute for cocaine in animal models and reduce cocaine self-administration, suggesting its potential as a replacement therapy.[3][5] This technical guide provides a comprehensive overview of RTI-336, including its chemical properties, binding profile, and detailed experimental protocols for its characterization.

Chemical Properties and Synthesis

RTI-336 is a synthetic tropane derivative with the systematic IUPAC name 5-[(1S,3S,4S,5R)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-4-yl]-3-(4-methylphenyl)-1,2-oxazole.[6] Its hydrochloride salt is the commonly used form in research.

Table 1: Chemical and Physical Properties of RTI-336

| Property | Value |

| IUPAC Name | 5-[(1S,3S,4S,5R)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-4-yl]-3-(4-methylphenyl)-1,2-oxazole |

| Molecular Formula | C₂₄H₂₅ClN₂O |

| Molar Mass | 392.93 g/mol |

| CAS Number | 236754-02-2 |

The synthesis of RTI-336 involves the condensation of 3β-(4-chlorophenyl)-2β-(carbomethoxy)tropane with the lithiated derivative of 4-methylacetophenone oxime to form a β-keto oxime intermediate. This intermediate then undergoes cyclizative dehydration, typically in the presence of sulfuric acid, to yield the final isoxazole compound.[7]

Synthesis pathway of RTI-336.

In Vitro Pharmacology: Binding Affinity and Selectivity

RTI-336 exhibits high affinity for the dopamine transporter (DAT) and is highly selective over the serotonin (SERT) and norepinephrine (NET) transporters.

Table 2: Monoamine Transporter Binding Affinities of RTI-336

| Transporter | IC₅₀ (nM) | Selectivity Ratio (SERT/DAT) | Selectivity Ratio (NET/DAT) |

| DAT | 4.1 | 1404 | 419 |

| SERT | 5741 | ||

| NET | 1714 |

Data compiled from Carroll et al., 2004.

Experimental Protocols

In Vitro Dopamine Transporter Binding Assay

This protocol describes a competitive binding assay to determine the affinity of RTI-336 for the dopamine transporter using [³H]WIN 35,428 as the radioligand.

Materials:

-

Rat striatal tissue

-

Homogenization Buffer: 0.32 M sucrose

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4

-

[³H]WIN 35,428 (specific activity ~80 Ci/mmol)

-

RTI-336

-

Non-specific binding control: 10 µM GBR 12909 or cocaine

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize fresh or frozen rat striatal tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

-

Resuspend the resulting pellet in assay buffer.

-

-

Binding Assay:

-

In a 96-well plate, add 50 µL of assay buffer, 50 µL of [³H]WIN 35,428 (final concentration ~1-2 nM), and 50 µL of varying concentrations of RTI-336.

-

For total binding, add 50 µL of assay buffer instead of RTI-336.

-

For non-specific binding, add 50 µL of the non-specific binding control.

-

Add 100 µL of the membrane preparation to each well.

-

Incubate at room temperature for 60-90 minutes.

-

-

Filtration and Counting:

-

Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a scintillation counter.

-

Workflow for the in vitro DAT binding assay.

In Vivo Microdialysis in Non-Human Primates

This protocol outlines the procedure for measuring extracellular dopamine levels in the brain of a rhesus monkey following RTI-336 administration.

Materials:

-

Rhesus monkey with a surgically implanted guide cannula

-

Microdialysis probe (e.g., CMA 12)

-

Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, pH 7.4

-

RTI-336 (1.0 mg/kg, dissolved in sterile saline)

-

HPLC system with electrochemical detection (HPLC-ECD)

-

Fraction collector

Procedure:

-

Probe Insertion and Equilibration:

-

Gently insert the microdialysis probe through the guide cannula into the target brain region (e.g., caudate nucleus).

-

Perfuse the probe with aCSF at a flow rate of 1-2 µL/min.

-

Allow for a 60-90 minute equilibration period to establish a stable baseline of dopamine levels.

-

-

Baseline Collection:

-

Collect dialysate samples every 10-20 minutes for at least 60 minutes to determine baseline dopamine concentrations.

-

-

Drug Administration and Sample Collection:

-

Administer RTI-336 (1.0 mg/kg) via intramuscular (i.m.) injection.

-

Continue collecting dialysate samples at regular intervals for several hours post-injection.

-

-

Sample Analysis:

-

Analyze the collected dialysate samples for dopamine content using HPLC-ECD.

-

Workflow for in vivo microdialysis.

Cocaine Self-Administration in Non-Human Primates

This protocol describes a model to assess the effect of RTI-336 on cocaine self-administration in rhesus monkeys.

Materials:

-

Rhesus monkey with an indwelling intravenous catheter

-

Operant conditioning chamber equipped with two levers

-

Cocaine hydrochloride (e.g., 0.1 mg/kg/infusion)

-

RTI-336

-

Heparinized saline

Procedure:

-

Training:

-

Train the monkey to press a lever for food reinforcement on a fixed-ratio (FR) schedule.

-

Once lever pressing is established, substitute food with intravenous infusions of cocaine.

-

Establish a stable baseline of cocaine self-administration.

-

-

RTI-336 Pretreatment:

-

Administer a dose of RTI-336 (e.g., via i.m. injection) prior to the self-administration session.

-

-

Self-Administration Session:

-

Place the monkey in the operant chamber.

-

Lever presses on the active lever result in an infusion of cocaine, while presses on the inactive lever have no consequence.

-

Record the number of infusions earned over the session.

-

-

Data Analysis:

-

Compare the number of cocaine infusions self-administered after RTI-336 pretreatment to baseline sessions.

-

Mechanism of Action and Downstream Signaling

RTI-336's primary mechanism of action is the blockade of the dopamine transporter. This inhibition of dopamine reuptake leads to an increase in the extracellular concentration of dopamine in the synaptic cleft. The elevated synaptic dopamine then leads to increased activation of postsynaptic dopamine receptors (D1 and D2 families), triggering downstream signaling cascades.

Signaling cascade following DAT inhibition by RTI-336.

Conclusion

RTI-336 is a well-characterized and highly selective dopamine transporter inhibitor. Its pharmacological profile makes it an invaluable tool for studying the role of the dopamine system in reward, reinforcement, and addiction. The detailed protocols provided in this guide are intended to facilitate further research into the therapeutic potential and neurobiological effects of RTI-336. As with any potent psychoactive compound, appropriate safety precautions and ethical considerations are paramount in its handling and use in experimental settings.

References

- 1. Microdialysis Methods for in vivo Neuropeptide Measurement in the Stalk-Median Eminence in the Rhesus Monkey - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of 3-Phenyltropane Analogs with High Affinity for the Dopamine and Serotonin Transporters and Low Affinity for the Norepinephrine Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Local pharmacological manipulation of extracellular dopamine levels in the dorsolateral prefrontal cortex and caudate nucleus in the rhesus monkey: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]

- 5. pdspdb.unc.edu [pdspdb.unc.edu]

- 6. Models of Neurological Disease (Substance Abuse): Self-Administration in Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 7. RTI-4229-336, RTI-336-药物合成数据库 [drugfuture.com]

An In-depth Technical Guide to the Synthesis and Chemical Properties of RTI-336

For Researchers, Scientists, and Drug Development Professionals

Abstract

RTI-336, with the IUPAC name 5-[(1S,3S,4S,5R)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-4-yl]-3-(4-methylphenyl)-1,2-oxazole, is a potent and selective dopamine reuptake inhibitor (DRI) developed at the Research Triangle Institute (RTI International).[1] As a phenyltropane derivative, it exhibits a high affinity for the dopamine transporter (DAT), with significantly lower affinity for the serotonin and norepinephrine transporters.[1] This selectivity profile, combined with its relatively mild stimulant effects and slow onset of action, has positioned RTI-336 as a candidate for the treatment of cocaine addiction.[1] This guide provides a comprehensive overview of the synthesis pathway of RTI-336, its chemical and pharmacological properties, and the experimental protocols used for its characterization.

Chemical Properties

RTI-336 is a synthetic molecule with the molecular formula C24H25ClN2O and a molar mass of 392.93 g/mol .[1] It is typically available as a pale beige solid and is stored under inert atmosphere in a refrigerator (2-8°C). While specific solubility data is not extensively published, it has been noted to be soluble in dimethyl sulfoxide (DMSO) at a concentration of 10 mM. For in vivo studies, it has been dissolved in sterile 0.9% saline.

Table 1: Physicochemical and Pharmacokinetic Properties of RTI-336

| Property | Value | Source |

| IUPAC Name | 5-[(1S,3S,4S,5R)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-4-yl]-3-(4-methylphenyl)-1,2-oxazole | [1] |

| Synonyms | RTI-4229-336, LS-193,309 | [1] |

| Molecular Formula | C24H25ClN2O | [1] |

| Molar Mass | 392.93 g/mol | [1] |

| CAS Number | 236754-02-2 | [1] |

| Appearance | Pale Beige Solid | |

| Solubility | 10 mM in DMSO | |

| Plasma Half-life (human) | ~17 hours (for 6, 12, and 20 mg oral doses) | |

| Peak Plasma Concentration (Cmax) Time (human) | ~4 hours post-dose (oral) |

Synthesis Pathway

The synthesis of RTI-336 is based on the reaction of a tropane derivative with an oxime to form the characteristic isoxazole ring. The general pathway involves the condensation of 3β-(4-chlorophenyl)-2β-(carbomethoxy)tropane with the lithiated derivative of 4-methylacetophenone oxime, followed by cyclizative dehydration.

Experimental Protocol: Synthesis of RTI-336

The following protocol is based on established methods for the synthesis of similar 3β-phenyltropane analogs.

Step 1: Formation of the Lithiated Oxime

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-methylacetophenone oxime in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise to the stirred solution. The reaction mixture is typically stirred at this temperature for 1-2 hours to ensure complete formation of the lithiated oxime.

Step 2: Condensation with the Tropane Ester

-

To the cold (-78 °C) solution of the lithiated oxime, add a solution of 3β-(4-chlorophenyl)-2β-(carbomethoxy)tropane in anhydrous THF dropwise.

-

Allow the reaction mixture to stir at -78 °C for several hours, then gradually warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude β-keto oxime intermediate.

Step 3: Cyclizative Dehydration to Form the Isoxazole Ring

-

Dissolve the crude β-keto oxime intermediate in a suitable solvent.

-

Add a dehydrating agent, such as sulfuric acid, and heat the mixture. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and neutralize with a base, such as sodium bicarbonate solution.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

-

Purify the crude RTI-336 by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of dichloromethane and methanol) to afford the final product.

Synthesis Pathway Diagram

Caption: Synthesis of RTI-336 from a tropane ester and an oxime.

Pharmacological Properties

RTI-336 is a potent and selective inhibitor of the dopamine transporter. Its high affinity for DAT is a key feature of its pharmacological profile.

Table 2: Monoamine Transporter Binding Affinities of RTI-336

| Transporter | Radioligand | Kᵢ (nM) | Selectivity Ratio (NET/DAT) | Selectivity Ratio (SERT/DAT) |

| DAT | [³H]CFT | 4.09 | - | - |

| NET | [³H]Nisoxetine | 1714 | 419.1 | - |

| SERT | [³H]Paroxetine | 5741 | - | 1404 |

Data sourced from Carroll et al., 2004, as presented in Wikipedia.[1]

Experimental Protocol: Dopamine Transporter Binding Assay

The binding affinity of RTI-336 for the dopamine transporter is typically determined using a competitive radioligand binding assay. A general protocol is outlined below.

-

Tissue Preparation: Homogenize brain tissue rich in dopamine transporters (e.g., striatum) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove cellular debris, and then centrifuge the supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

-

Binding Assay: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (e.g., [³H]CFT), and varying concentrations of the unlabeled competitor drug (RTI-336).

-

Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a set period to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC₅₀). The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Dopamine Transporter Interaction Diagram

Caption: RTI-336 inhibits the reuptake of dopamine by the dopamine transporter.

Conclusion

RTI-336 is a well-characterized phenyltropane derivative with high affinity and selectivity for the dopamine transporter. Its synthesis is achievable through a multi-step process involving the formation of an isoxazole ring from a tropane precursor. The pharmacological profile of RTI-336, particularly its potent and selective inhibition of dopamine reuptake, underscores its potential as a therapeutic agent for substance use disorders. Further research into its clinical efficacy and safety is ongoing.

References

RTI-336 Free Base vs. Hydrochloride Salt: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

RTI-336, a potent and selective dopamine reuptake inhibitor (DRI), has emerged as a significant tool in neuroscience research, particularly in the study of cocaine addiction and the development of potential pharmacotherapies. This technical guide provides an in-depth comparison of RTI-336 in its free base and hydrochloride salt forms, offering critical data and methodologies for researchers in the field. While both forms are utilized in research, their distinct physicochemical properties can influence experimental design and outcomes. This document compiles available data on their properties, pharmacology, and relevant experimental protocols to aid in the informed selection and application of the appropriate form of RTI-336 for specific research needs.

Introduction

RTI-336, chemically known as 5-[(1S,3S,4S,5R)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-4-yl]-3-(4-methylphenyl)-1,2-oxazole, is a phenyltropane derivative developed by the Research Triangle Institute (RTI) International.[1] It exhibits a high affinity and selectivity for the dopamine transporter (DAT), binding with approximately 20 times the affinity of cocaine.[1] This potent inhibition of dopamine reuptake leads to an increase in extracellular dopamine levels in the brain. Unlike cocaine, RTI-336 has been characterized by a slower onset and longer duration of action, which may contribute to a lower abuse potential, making it a candidate for cocaine addiction treatment.[1][2]

In research settings, RTI-336 is often used in its hydrochloride salt form due to its improved solubility and stability. However, understanding the properties of both the free base and the salt is crucial for accurate experimental design, particularly in studies involving different routes of administration or formulation development. This guide aims to provide a comprehensive overview of the available technical information on both forms of RTI-336.

Physicochemical Properties

A direct comparative analysis of the physicochemical properties of RTI-336 free base and its hydrochloride salt is limited by the scarcity of publicly available data for the free base form. The hydrochloride salt is the more commonly characterized form in the scientific literature and commercial supply.

Table 1: Physicochemical Properties of this compound and Hydrochloride Salt

| Property | This compound | RTI-336 Hydrochloride Salt |

| Chemical Formula | C₂₄H₂₅ClN₂O[3] | C₂₄H₂₅ClN₂O · HCl[4] |

| Molar Mass | 392.93 g/mol [3] | 429.39 g/mol [5] |

| Appearance | Data not publicly available. | Pale Beige Solid[5] |

| Solubility | Data not publicly available. One vendor notes it can be converted to its salt form to enhance solubility.[6] | Soluble in sterile 0.9% saline and a mixture of ethanol and sterile water.[2] |

| Melting Point | Data not publicly available. | Data not publicly available. |

| pKa | Data not publicly available. | Data not publicly available. |

| Storage | Data not publicly available. | 2-8°C, under inert atmosphere.[5] |

Note: The lack of comprehensive public data on the free base form highlights a gap in the available research literature. Researchers generating such data would be making a valuable contribution to the field.

Synthesis

Synthesis of this compound

Preparation of RTI-336 Hydrochloride Salt

The conversion of a free base to its hydrochloride salt is a standard procedure in medicinal chemistry to improve a compound's solubility and handling properties.[9] While a specific, detailed protocol for the preparation of RTI-336 HCl from its free base is not published, a general method can be inferred from standard organic chemistry techniques and protocols for similar compounds.[10] This typically involves dissolving the free base in a suitable organic solvent and treating it with a solution of hydrochloric acid (e.g., HCl in diethyl ether or isopropanol) to precipitate the hydrochloride salt.[10] The resulting salt can then be isolated by filtration and dried.

General Workflow for Hydrochloride Salt Formation:

Caption: General workflow for the conversion of a free base to its hydrochloride salt.

Pharmacology and Pharmacokinetics

Mechanism of Action and Receptor Binding

RTI-336 is a potent and selective dopamine transporter (DAT) inhibitor.[1][11] By blocking the reuptake of dopamine from the synaptic cleft, it increases the concentration and duration of dopamine in the synapse, leading to enhanced dopaminergic neurotransmission.[12][13]

Table 2: In Vitro Binding Affinities (IC₅₀, nM) of RTI-336 and Cocaine

| Compound | DAT ([³H]CFT) | NET ([³H]Nisoxetine) | SERT ([³H]Paroxetine) | NET/DAT Selectivity | SERT/DAT Selectivity |

| RTI-336 | 4.09 | 1714 | 5741 | 419.1 | 1404 |

| Cocaine | 89.1 | 3298 | 1045 | 37.01 | 11.79 |

| Data adapted from Wikipedia, which cites primary sources.[3] |

Pharmacokinetics

A Phase 1 clinical trial in healthy adult males provided key pharmacokinetic data for orally administered RTI-336 (presumably the hydrochloride salt).[14]

Table 3: Pharmacokinetic Parameters of Oral RTI-336 in Humans

| Parameter | Value |

| Time to Peak Plasma Concentration (Tmax) | ~4 hours[14] |

| Plasma Half-life (t₁/₂) | ~17-18 hours (for 6-20 mg doses)[14] |

| Absorption | Good absorption demonstrated[14] |

| Excretion | Only 0.02% of the dose excreted unchanged in urine[14] |

These data indicate that RTI-336 has a relatively slow onset of action and a long duration of effect, which are considered desirable properties for a potential cocaine addiction therapeutic.[14]

Experimental Protocols

In Vitro Radioligand Binding Assay

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor or transporter. For RTI-336, these assays are crucial to quantify its binding to DAT, NET, and SERT.

Experimental Workflow for DAT Radioligand Binding Assay:

Caption: A typical workflow for a competitive radioligand binding assay to determine the affinity of a compound for the dopamine transporter.

Methodology:

-

Tissue Preparation: Homogenize brain tissue rich in the target transporter (e.g., striatum for DAT) in a suitable buffer.

-

Incubation: In assay tubes, combine the tissue homogenate, a fixed concentration of a selective radioligand (e.g., [³H]CFT for DAT), and a range of concentrations of the test compound (RTI-336). Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., cocaine or GBR 12909).

-

Filtration: After incubation to equilibrium, rapidly filter the contents of each tube through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the RTI-336 concentration. The IC₅₀ value (the concentration of RTI-336 that inhibits 50% of the specific radioligand binding) is then calculated using non-linear regression analysis.

In Vivo Operant Self-Administration Studies

Operant self-administration is a behavioral paradigm used to assess the reinforcing properties of a drug, which is a key indicator of its abuse potential.

Experimental Workflow for Cocaine Self-Administration in Rats:

References

- 1. A Protocol for Measuring Cue Reactivity in a Rat Model of Cocaine Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 2. How to make a rat addicted to cocaine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. neurolaunch.com [neurolaunch.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Buy this compound | 236754-02-2 [smolecule.com]

- 7. RTI-4229-336, RTI-336-药物合成数据库 [drugfuture.com]

- 8. Rapid Synthesis of Psychoplastogenic Tropane Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dopamine transporter - Wikipedia [en.wikipedia.org]

- 14. Frontiers | A Double-Blind, Placebo-Controlled Trial Demonstrating the Safety, Tolerability, and Pharmacokinetics of Single, Escalating Oral Doses of RTI-336 [frontiersin.org]

pharmacokinetics and metabolism of RTI-336

An In-depth Technical Guide on the Pharmacokinetics and Metabolism of RTI-336

Introduction

RTI-336, also known as RTI-4229-336 or LS-193,309, is a potent and selective dopamine reuptake inhibitor (DRI) developed by Research Triangle Institute (RTI) International.[1] It is a phenyltropane analog that has been investigated as a potential pharmacotherapy for cocaine dependence.[2][3][4][5][6] The rationale behind its development is to provide a medication that mimics the dopamine transporter (DAT) binding properties of cocaine but with a slower onset and longer duration of action, thereby reducing its abuse liability.[1][2][3][7] Preclinical studies in animal models, including rats and rhesus monkeys, have shown that RTI-336 can suppress cocaine self-administration.[2][3][7][8] This guide provides a comprehensive overview of the based on available clinical data.

Pharmacokinetics

A Phase 1 clinical trial (NCT00808119) involving 22 healthy male participants evaluated the safety, tolerability, and pharmacokinetics of single, escalating oral doses of RTI-336 (0.3, 1, 3, 6, 12, and 20 mg).[7][8]

Absorption

Following oral administration under fasted conditions, RTI-336 is readily absorbed.[7][9] Peak plasma concentrations (Cmax) were reached at approximately 4 hours post-dose across the 1–20 mg dose range.[7][9]

Distribution

Specific details on the volume of distribution of RTI-336 are not extensively provided in the available literature. However, as a lipophilic compound, it is expected to distribute into tissues.

Metabolism and Elimination

RTI-336 is extensively metabolized, with renal excretion of the unchanged drug being a minor elimination pathway.[7] Less than 0.02% of the administered dose was recovered as unchanged RTI-336 in the urine over a 48-hour period.[7] The plasma half-life (t½) for RTI-336 was consistent across the 6–20 mg dose levels, estimated to be around 17 to 18 hours, which suggests that its elimination from plasma follows linear kinetics within this dose range.[7][9]

Dose Proportionality

The study demonstrated that both the plasma drug exposure, as measured by the area under the concentration-time curve (AUC₀₋ᵢₙf), and the maximum plasma concentration (Cmax) increased in proportion to the administered dose over the 1–20 mg range.[7][9]

Pharmacokinetic Data Summary

The following table summarizes the key pharmacokinetic parameters of RTI-336 from the single ascending dose study.

| Dose (mg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋ᵢₙf (ng·h/mL) | t½ (h) |

| 6 | 10.3 ± 2.9 | 4.0 ± 1.2 | 315 ± 123 | 17.6 ± 4.5 |

| 12 | 21.0 ± 5.6 | 4.0 ± 1.2 | 647 ± 217 | 17.9 ± 3.4 |

| 20 | 35.1 ± 9.8 | 4.0 ± 1.2 | 1080 ± 360 | 17.4 ± 3.9 |

| Data presented as mean ± standard deviation.[7] |

Metabolism

RTI-336 undergoes significant metabolism in the body. The primary metabolic pathways identified are hydroxymethylation, followed by oxidation to a carboxyl metabolite, and N-demethylation, which can be followed by mono- or di-oxidation.[7]

Five metabolites of RTI-336 have been identified and were measurable in urine, with three of them being quantifiable in plasma.[7] These three major metabolites are:

-

UC-M5: A product of dioxidation and N-demethylation.

-

UC-M8: A dioxidation product.

-

UC-M2: An N-demethylation product.

Among these, UC-M5 was the most abundant metabolite found in both plasma and urine, followed by UC-M8, and then UC-M2.[7] Notably, the peak plasma concentrations of UC-M5 and UC-M8 were found to exceed that of the parent compound, RTI-336, although they exhibited shorter half-lives.[7]

All three of these major metabolites are pharmacologically active, inhibiting dopamine reuptake with IC₅₀ relative potencies of 0.7, 0.4, and 3.5 times that of RTI-336 (which has an IC₅₀ of 23 nM), respectively.[7]

Metabolic Pathway of RTI-336

Caption: Metabolic pathways of RTI-336 leading to its major active metabolites.

Experimental Protocols

Clinical Study Design (RTI-336-001)

The pharmacokinetic and metabolic data for RTI-336 in humans were primarily derived from a single-center, randomized, double-blind, placebo-controlled clinical trial.[7]

-

Objective: To assess the safety, tolerability, and pharmacokinetics of single, escalating oral doses of RTI-336.[7]

-

Participants: 22 healthy adult males were enrolled in the study.[7]

-

Dosing: Single oral doses of 0.3, 1, 3, 6, 12, and 20 mg of RTI-336 or a placebo were administered.[7]

-

Pharmacokinetic Sampling: Blood and urine samples were collected at predefined time points to measure the concentrations of RTI-336 and its metabolites.[7]

-

Safety Assessments: Comprehensive safety monitoring was conducted, which included:

-

Physical and neurological examinations.[7]

-

Orthostatic vital signs.[7]

-

Continuous 6-lead electrocardiogram (ECG) telemetry monitoring for 8 hours post-dose, supplemented with 12-lead ECGs.[7]

-

Clinical chemistry, hematology, and urinalysis.[7]

-

Mini-mental status examinations.[7]

-

Monitoring and recording of adverse events.[7]

-

Experimental Workflow

Caption: Workflow of the Phase 1 single ascending dose clinical trial for RTI-336.

Conclusion

RTI-336 exhibits a pharmacokinetic profile characterized by good oral absorption, a relatively long half-life of approximately 17-18 hours, and dose-proportional exposure in single doses up to 20 mg.[7][9] It is extensively metabolized into several active metabolites, with the plasma concentrations of two major metabolites, UC-M5 and UC-M8, exceeding that of the parent drug.[7] The long half-life supports the potential for once-daily dosing. These pharmacokinetic and metabolic properties, combined with its selective dopamine transporter inhibition, underscore its continued investigation as a potential pharmacotherapy for cocaine dependence.[2][3][7]

References

- 1. RTI-336 - Wikipedia [en.wikipedia.org]

- 2. Development of the dopamine transporter selective RTI-336 as a pharmacotherapy for cocaine abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of the dopamine transporter selective RTI-336 as a pharmacotherapy for cocaine abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of the dopamine transporter selective RTI-336 as a pharmacotherapy for cocaine abuse | RTI [rti.org]

- 5. researchgate.net [researchgate.net]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Frontiers | A Double-Blind, Placebo-Controlled Trial Demonstrating the Safety, Tolerability, and Pharmacokinetics of Single, Escalating Oral Doses of RTI-336 [frontiersin.org]

- 8. frontiersin.org [frontiersin.org]

- 9. A Double-Blind, Placebo-Controlled Trial Demonstrating the Safety, Tolerability, and Pharmacokinetics of Single, Escalating Oral Doses of RTI-336 - PMC [pmc.ncbi.nlm.nih.gov]

RTI-336: A High-Affinity Ligand for the Dopamine Transporter

A Technical Overview for Researchers and Drug Development Professionals

RTI-336, a phenyltropane derivative developed by the Research Triangle Institute, is a potent and selective inhibitor of the dopamine transporter (DAT).[1] Its high affinity for DAT, coupled with significantly lower affinity for the serotonin (SERT) and norepinephrine (NET) transporters, has positioned it as a compound of interest for the development of pharmacotherapies for cocaine addiction.[2][3][4] This document provides an in-depth technical guide on the binding affinity of RTI-336, detailed experimental protocols for its characterization, and a visualization of its mechanism of action.

Quantitative Binding Affinity Data

The binding affinity of RTI-336 for monoamine transporters is typically determined through radioligand binding assays. The data consistently demonstrates a high affinity for the dopamine transporter, with IC50 values in the low nanomolar range.

| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | NET/DAT Selectivity | SERT/DAT Selectivity | Reference |

| RTI-336 | 4.1 | 1714 | 5741 | 419 | 1404 | [2] |

| Cocaine | 89.1 | 3298 | 1045 | 37.01 | 11.79 | [1] |

Table 1: Comparative in vitro binding affinities of RTI-336 and cocaine for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. IC50 values represent the concentration of the compound required to inhibit 50% of radioligand binding.

Experimental Protocol: Radioligand Competition Binding Assay

The determination of RTI-336's binding affinity is primarily achieved through in vitro radioligand competition binding assays using brain tissue homogenates or cells expressing the respective transporters.

Objective: To determine the binding affinity (Ki) of RTI-336 for the dopamine transporter by measuring its ability to displace a specific radioligand.

Materials:

-

Tissue Preparation: Rat or monkey brain tissue (striatum for DAT) or cell membranes from cell lines stably expressing the human dopamine transporter.

-

Radioligand: A high-affinity radiolabeled ligand for DAT, such as [³H]WIN 35,428 or [¹²⁵I]RTI-55.[5]

-

Test Compound: RTI-336 in a range of concentrations.

-

Non-specific Binding Control: A high concentration of a known DAT inhibitor (e.g., cocaine or GBR 12909) to determine non-specific binding.

-

Assay Buffer: Typically a Tris-based buffer at physiological pH.

-

Filtration Apparatus: A cell harvester to separate bound from free radioligand.

-

Scintillation Counter: To measure radioactivity.

Methodology:

-

Membrane Preparation:

-

Homogenize the brain tissue or cells in ice-cold buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet by resuspension and centrifugation to remove endogenous substances.

-

Resuspend the final pellet in the assay buffer and determine the protein concentration.[6]

-

-

Assay Setup:

-

In a 96-well plate, add the prepared membranes, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of RTI-336.

-

For total binding, add assay buffer instead of the test compound.

-

For non-specific binding, add a saturating concentration of a standard DAT inhibitor.

-

-

Incubation:

-

Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.[6]

-

-

Filtration:

-

Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.[6]

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the RTI-336 concentration.

-

Determine the IC50 value (the concentration of RTI-336 that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Below is a graphical representation of the experimental workflow.

Mechanism of Action: Dopamine Transporter Inhibition

RTI-336 functions as a competitive inhibitor at the dopamine transporter. By binding to DAT, it blocks the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This action leads to an increase in the concentration and duration of dopamine in the synapse, thereby enhancing dopaminergic neurotransmission. This mechanism is central to its potential therapeutic effects in cocaine addiction, where it could act as a substitute agonist with a different pharmacokinetic profile.[3]

The signaling pathway can be visualized as follows:

References

- 1. RTI-336 - Wikipedia [en.wikipedia.org]

- 2. Lower reinforcing strength of the phenyltropane cocaine analogs RTI-336 and RTI-177 compared to cocaine in nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of the dopamine transporter selective RTI-336 as a pharmacotherapy for cocaine abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of the dopamine transporter selective RTI-336 as a pharmacotherapy for cocaine abuse | RTI [rti.org]

- 5. Irreversible Binding of a Novel Phenylisothiocyanate Tropane Analog to Monoamine Transporters In Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

Preclinical Development of RTI-336 for Cocaine Addiction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical development of RTI-336, a promising pharmacotherapeutic candidate for cocaine addiction. RTI-336, a phenyltropane analog, is a potent and selective dopamine transporter (DAT) inhibitor.[1][2] The rationale behind its development is based on the hypothesis that a long-acting DAT inhibitor with a slow onset of action could act as a substitute agonist for cocaine, thereby reducing craving and self-administration without producing the same level of abuse liability.[1][3][4] This document summarizes key preclinical findings, including binding affinities, in vivo efficacy in animal models of cocaine addiction, and detailed experimental protocols.

Core Data Summary

Ligand Binding Affinity and Selectivity

RTI-336 exhibits high affinity for the dopamine transporter (DAT) and significant selectivity over the serotonin (SERT) and norepinephrine (NET) transporters. This profile is crucial for targeting the primary mechanism of cocaine's reinforcing effects while minimizing off-target side effects. The binding affinities of RTI-336 and cocaine for the three monoamine transporters are presented in Table 1.

| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | DAT:NET Selectivity | DAT:SERT Selectivity |

| RTI-336 | 4.09 | 1714 | 5741 | 419.1 | 1404 |

| Cocaine | 89.1 | 3298 | 1045 | 37.01 | 11.79 |

| Table 1: In vitro binding affinities (IC50 values) of RTI-336 and cocaine at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. Data compiled from radioligand binding assays.[2] |

Pharmacokinetic Properties

Preclinical and early clinical studies have characterized the pharmacokinetic profile of RTI-336, highlighting its potential for once-daily dosing. Following oral administration, RTI-336 is readily absorbed, with peak plasma concentrations observed at approximately 4 hours.[5] It has a plasma half-life of about 17-18 hours, indicating a prolonged duration of action compared to cocaine.[5]

| Parameter | Value |

| Time to Peak Plasma Concentration (Tmax) | ~4 hours |

| Plasma Half-life (t1/2) | ~17-18 hours |

| Table 2: Key pharmacokinetic parameters of orally administered RTI-336 in humans.[5] |

Behavioral Efficacy in Animal Models

Preclinical studies in rodents and non-human primates have demonstrated the potential of RTI-336 to reduce cocaine self-administration. These studies are critical for establishing the in vivo efficacy and abuse potential of a candidate medication.

| Animal Model | Experimental Paradigm | Key Finding |

| Rats (Lewis Strain) | Fixed-Ratio (FR) Schedule of Cocaine Self-Administration | RTI-336 pretreatment significantly decreased the number of cocaine infusions.[6] |

| Rats (Fischer 344 Strain) | Fixed-Ratio (FR) Schedule of Cocaine Self-Administration | RTI-336 pretreatment increased cocaine self-administration.[6] |

| Rhesus Monkeys | Progressive-Ratio (PR) Schedule of Self-Administration | RTI-336 demonstrated lower reinforcing strength compared to cocaine.[7] |

| Rhesus Monkeys | Cocaine Self-Administration | Chronic RTI-336 administration reduced cocaine intake.[1] |

| Table 3: Summary of key findings from preclinical behavioral studies of RTI-336 on cocaine self-administration. |

Experimental Protocols

Detailed methodologies are essential for the replication and extension of preclinical findings. The following sections outline the core experimental protocols used in the evaluation of RTI-336.

Radioligand Binding Assays

These assays are used to determine the binding affinity and selectivity of a compound for its target receptors or transporters.

Objective: To determine the in vitro binding affinity (IC50) of RTI-336 for DAT, SERT, and NET.

Materials:

-

Cell membranes prepared from cells expressing human DAT, SERT, or NET.

-

Radioligands: [3H]CFT (for DAT), [3H]Nisoxetine (for NET), [3H]Paroxetine (for SERT).

-

Test compound (RTI-336) and a reference compound (cocaine).

-

Assay buffer, filtration apparatus, and scintillation counter.

Procedure:

-

Membrane Preparation: Cell membranes expressing the target transporter are thawed and resuspended in assay buffer.

-

Incubation: A mixture containing the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (RTI-336) or reference compound is incubated to allow for competitive binding.

-

Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate bound from unbound radioligand. The filters are then washed with ice-cold buffer to remove non-specific binding.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). Selectivity ratios are calculated by dividing the IC50 value for the off-target transporter by the IC50 value for the target transporter (DAT).[8][9][10][11][12]

Cocaine Self-Administration in Rodents

This is a widely used animal model to study the reinforcing effects of drugs and to evaluate the efficacy of potential treatment medications.

Objective: To assess the effect of RTI-336 pretreatment on cocaine self-administration in rats.

Apparatus:

-

Standard operant conditioning chambers equipped with two levers, a stimulus light above each lever, and an infusion pump connected to a swivel and a surgically implanted intravenous catheter.

Procedure:

-

Surgery: Rats are surgically implanted with an indwelling jugular vein catheter for intravenous drug delivery.

-

Acquisition of Self-Administration: Rats are placed in the operant chambers and trained to press a designated "active" lever to receive an infusion of cocaine (e.g., 0.75 mg/kg/infusion) paired with a cue light. Presses on the "inactive" lever have no programmed consequences. Training sessions typically last for 2-3 hours daily.[13][14][15][16][17]

-

Stable Responding: Training continues until the rats demonstrate stable patterns of responding for cocaine, indicating that the drug is acting as a reinforcer.

-

Pretreatment and Testing: Once stable responding is achieved, rats receive a pretreatment of either RTI-336 or vehicle at a specified time before the self-administration session. The number of cocaine infusions earned during the session is recorded.

-

Data Analysis: The number of cocaine infusions is compared between the RTI-336 and vehicle pretreatment groups to determine if the medication reduces cocaine intake.[6]

Drug Discrimination in Rodents

This behavioral assay is used to assess the subjective effects of a drug and to determine if a novel compound produces effects similar to a known drug of abuse.

Objective: To determine if RTI-336 substitutes for the discriminative stimulus effects of cocaine.

Apparatus:

-

Standard two-lever operant conditioning chambers.

Procedure:

-

Training: Rats are trained to discriminate between an injection of cocaine and an injection of saline. In the presence of the cocaine stimulus, responses on one lever are reinforced with food, while in the presence of the saline stimulus, responses on the other lever are reinforced.[18][19][20][21]

-

Acquisition of Discrimination: Training continues until the rats reliably press the correct lever based on the preceding injection.

-

Substitution Testing: Once discrimination is established, test sessions are conducted where rats are administered various doses of RTI-336. The percentage of responses on the cocaine-appropriate lever is measured.

-

Data Analysis: If RTI-336 produces a dose-dependent increase in responding on the cocaine-appropriate lever, it is said to substitute for the discriminative stimulus effects of cocaine.[6]

Signaling Pathways and Experimental Workflows

Dopaminergic Signaling Pathway

Cocaine and RTI-336 exert their primary effects by blocking the dopamine transporter (DAT), leading to an increase in extracellular dopamine levels in the synapse. This enhanced dopaminergic neurotransmission in key brain reward circuits, such as the nucleus accumbens, is believed to mediate the reinforcing effects of cocaine.[22][23][24][25][26][27]

Caption: Dopaminergic signaling and the mechanism of action of RTI-336.

Preclinical Development Workflow for RTI-336

The preclinical evaluation of a candidate medication like RTI-336 follows a structured workflow to assess its potential efficacy and safety before moving to human trials.

Caption: A generalized workflow for the preclinical development of RTI-336.

This comprehensive guide provides a detailed overview of the preclinical data supporting the development of RTI-336 as a potential treatment for cocaine addiction. The presented data and protocols offer a valuable resource for researchers in the field of addiction and drug development.

References

- 1. Development of the dopamine transporter selective RTI-336 as a pharmacotherapy for cocaine abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RTI-336 - Wikipedia [en.wikipedia.org]

- 3. Development of the dopamine transporter selective RTI-336 as a pharmacotherapy for cocaine abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | A Double-Blind, Placebo-Controlled Trial Demonstrating the Safety, Tolerability, and Pharmacokinetics of Single, Escalating Oral Doses of RTI-336 [frontiersin.org]

- 6. Cocaine self-administration and locomotor activity are altered in Lewis and F344 inbred rats by RTI 336, a 3-phenyltropane analog that binds to the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. A Protocol for Measuring Cue Reactivity in a Rat Model of Cocaine Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cocaine self-administration attenuates brain glucose metabolism and functional connectivity in rats | PLOS One [journals.plos.org]

- 15. researchgate.net [researchgate.net]

- 16. jneurosci.org [jneurosci.org]

- 17. journals.plos.org [journals.plos.org]

- 18. Drug Discrimination - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. med-associates.com [med-associates.com]

- 20. labcorp.com [labcorp.com]

- 21. meliordiscovery.com [meliordiscovery.com]

- 22. Dopamine signaling pathway that controls cocaine reward in mice identified | Technology Networks [technologynetworks.com]

- 23. neurosciencenews.com [neurosciencenews.com]

- 24. Nucleus accumbens dopamine release is necessary and sufficient to promote the behavioral response to reward-predictive cues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Accumbens cholinergic interneurons dynamically promote dopamine release and enable motivation | eLife [elifesciences.org]

- 26. Sensitization of Rapid Dopamine Signaling in the Nucleus Accumbens Core and Shell After Repeated Cocaine in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 27. wickedneuro.com [wickedneuro.com]

RTI-336: A Technical Guide to its High Selectivity for the Dopamine Transporter

For Researchers, Scientists, and Drug Development Professionals

Introduction

RTI-336, a phenyltropane analog, has emerged as a compound of significant interest in neuropharmacology due to its potent and selective inhibition of the dopamine transporter (DAT). This high selectivity over the serotonin transporter (SERT) and norepinephrine transporter (NET) makes RTI-336 a valuable tool for dissecting the roles of the dopaminergic system in various physiological and pathological processes. Furthermore, its distinct pharmacological profile has prompted investigations into its potential as a therapeutic agent, particularly in the context of substance use disorders. This technical guide provides an in-depth overview of the selectivity of RTI-336, presenting key quantitative data, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways.

Data Presentation: Binding Affinity and Selectivity of RTI-336

The selectivity of RTI-336 is quantified by its binding affinity (Ki) or inhibitory concentration (IC50) for each of the monoamine transporters. A lower value indicates a higher affinity or potency. The selectivity ratio is calculated by dividing the affinity for the less preferred transporters (SERT and NET) by the affinity for the preferred transporter (DAT). A higher ratio signifies greater selectivity.

| Transporter | Radioligand Used for Assay | Ki (nM)[1] | IC50 (nM)[2] |

| DAT (Dopamine Transporter) | [3H]CFT | 4.09 | 4.1 |

| NET (Norepinephrine Transporter) | [3H]Nisoxetine | 1714 | - |

| SERT (Serotonin Transporter) | [3H]Paroxetine | 5741 | - |

| Selectivity Ratio | Value |

| DAT vs. NET (NET Ki / DAT Ki) | ~419-fold[2] |

| DAT vs. SERT (SERT Ki / DAT Ki) | ~1404-fold[2] |

Note: The IC50 values for NET and SERT were not explicitly found in the search results, but the selectivity ratios provided in the same source are consistent with the presented Ki values.

Experimental Protocols

The determination of the binding affinity and selectivity of RTI-336 involves standard and well-validated neuropharmacological assays. The two primary methods employed are radioligand binding assays and synaptosomal uptake assays.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for a specific transporter by quantifying its ability to displace a known radiolabeled ligand.

a. Membrane Preparation:

-

Tissue Source: Brain tissue from rodents (e.g., rat striatum for DAT, frontal cortex for NET, and brainstem for SERT) is commonly used. Alternatively, cells stably expressing the human recombinant transporters (e.g., HEK 293 cells) can be utilized.

-

Homogenization: The tissue is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a tissue homogenizer.

-

Centrifugation: The homogenate is centrifuged at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.

-

Pelleting Membranes: The resulting supernatant is then centrifuged at a high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the cell membranes containing the transporters.

-

Washing: The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation to remove endogenous neurotransmitters and other interfering substances.

-

Final Preparation: The final pellet is resuspended in an appropriate assay buffer, and the protein concentration is determined using a standard method like the bicinchoninic acid (BCA) assay.

b. Binding Assay Protocol:

-

Incubation Mixture: The assay is typically performed in a 96-well plate format. Each well contains:

-

A fixed concentration of the appropriate radioligand (e.g., [3H]CFT for DAT, [3H]nisoxetine for NET, or [3H]paroxetine for SERT).

-

A range of concentrations of the unlabeled test compound (RTI-336).

-

The prepared cell membranes.

-

Assay buffer.

-

-

Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a set duration (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

-

Washing: The filters are washed rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

c. Data Analysis:

-

Competition Curves: The data are plotted as the percentage of specific binding of the radioligand versus the logarithm of the concentration of the competing ligand (RTI-336).

-

IC50 Determination: The concentration of RTI-336 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

Ki Calculation: The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.

Synaptosomal Uptake Assay

This functional assay measures the ability of a compound to inhibit the transport of a radiolabeled neurotransmitter into synaptosomes, which are resealed nerve terminals.

a. Synaptosome Preparation:

-

Tissue Source and Homogenization: Similar to membrane preparation, brain regions rich in the transporter of interest are used and homogenized in a sucrose buffer.

-

Centrifugation: The homogenate undergoes a series of differential centrifugations to isolate the synaptosomal fraction.

b. Uptake Assay Protocol:

-

Pre-incubation: Synaptosomes are pre-incubated with varying concentrations of the test compound (RTI-336) or vehicle.

-

Initiation of Uptake: The uptake is initiated by the addition of a low concentration of the radiolabeled neurotransmitter (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin).

-

Incubation: The mixture is incubated for a short period (e.g., 5-10 minutes) at 37°C.

-

Termination of Uptake: The uptake is stopped by rapid filtration and washing with ice-cold buffer.

-

Quantification: The amount of radioactivity accumulated inside the synaptosomes is measured by liquid scintillation counting.

c. Data Analysis:

-

Inhibition Curves: The data are plotted as the percentage of inhibition of neurotransmitter uptake versus the logarithm of the concentration of RTI-336.

-

IC50 Determination: The concentration of RTI-336 that causes 50% inhibition of uptake (IC50) is determined from the inhibition curve.

Signaling Pathways

The function of monoamine transporters is dynamically regulated by various intracellular signaling pathways, primarily through phosphorylation events mediated by protein kinases. This regulation can alter the transporter's trafficking to and from the plasma membrane, as well as its intrinsic transport activity.

Dopamine Transporter (DAT) Regulation

The activity of DAT is modulated by several protein kinases, including Protein Kinase A (PKA) and Protein Kinase C (PKC). Activation of these kinases can lead to the phosphorylation of DAT, which in turn can influence its surface expression and dopamine uptake capacity.

Serotonin Transporter (SERT) and Norepinephrine Transporter (NET) Regulation

Similar to DAT, the functions of SERT and NET are also regulated by phosphorylation. Protein kinases such as PKA, PKC, and cGMP-dependent protein kinase (PKG) can phosphorylate these transporters, leading to changes in their trafficking and activity. This provides a mechanism for the fine-tuning of serotonergic and noradrenergic neurotransmission.

Conclusion

RTI-336 demonstrates remarkable selectivity for the dopamine transporter over the serotonin and norepinephrine transporters. This high degree of selectivity, established through rigorous in vitro pharmacological assays, underscores its importance as a research tool and a potential therapeutic candidate. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of RTI-336 and other novel transporter ligands. A thorough understanding of the signaling pathways that regulate these transporters is crucial for elucidating the full spectrum of their physiological roles and for the rational design of new drugs targeting the monoaminergic systems.

References

The Slow Onset and Long Duration of Action of RTI-336: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

RTI-336, a phenyltropane analog, is a potent and selective dopamine transporter (DAT) inhibitor that has been investigated as a potential pharmacotherapy for cocaine addiction.[1][2] A key characteristic that distinguishes RTI-336 from cocaine is its slow onset of action and long duration of effects, which are thought to contribute to a lower abuse potential.[2][3] This technical guide provides an in-depth overview of the core pharmacological and pharmacokinetic properties of RTI-336, with a focus on the mechanisms underlying its unique temporal dynamics. This document summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of the proposed mechanism of action and experimental workflows.

Introduction